

MPT0B390: A Technical Guide to its Chemical Structure, Properties, and Anti-Cancer Activity

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Compound of Interest		
Compound Name:	MPT0B390	
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An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: **MPT0B390** is a novel, potent arylsulfonamide-based small molecule that has demonstrated significant potential as an anti-cancer agent. It functions as a dual inhibitor of histone deacetylases (HDACs) and an inducer of Tissue Inhibitor of Metalloproteinase 3 (TIMP3), a key endogenous protein that suppresses tumor growth, metastasis, and angiogenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of **MPT0B390**, with a focus on its therapeutic potential in colorectal cancer.

Chemical Structure and Physicochemical Properties

MPT0B390, with the chemical name (E)-N-hydroxy-3-(1-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)acrylamide, is a synthetic compound belonging to the arylsulfonamide class.[1] Its chemical and physical properties are summarized in the table below.



Property	Value	Reference
Chemical Formula	C17H17N3O5S	[1]
Molecular Weight	375.4 g/mol	[1]
CAS Number	1817802-18-8	[1]
Appearance	Solid	
Solubility	In DMSO: 250 mg/mL (665.96 mM)	[1]
SMILES Notation	COc(cc1)ccc1S(N1c2ncc(/C=C /C(NO)=O)cc2CC1)(=O)=O	[1]
Purity	>98% (HPLC)	[1]
Storage Conditions	-20°C	[1]

Pharmacological Properties and Mechanism of Action

MPT0B390 exhibits a dual mechanism of action, primarily as a histone deacetylase (HDAC) inhibitor and an inducer of TIMP3 expression. This multifaceted activity contributes to its potent anti-tumor effects.

HDAC Inhibition

As an HDAC inhibitor, **MPT0B390** modulates the acetylation of histone and non-histone proteins, leading to changes in gene expression and the induction of cell cycle arrest and apoptosis in cancer cells.

TIMP3 Induction via EZH2 Inhibition

A key and novel mechanism of **MPT0B390** is its ability to induce the expression of TIMP3.[2] TIMP3 is an endogenous inhibitor of matrix metalloproteinases (MMPs), which are crucial for tumor invasion, metastasis, and angiogenesis.[2] **MPT0B390** achieves this by inhibiting the expression and function of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[2][3] EZH2 is known to suppress the transcription of TIMP3 by binding to its



promoter region.[3][4][5] By inhibiting EZH2, **MPT0B390** relieves this suppression, leading to increased TIMP3 expression.[2][3]

The following diagram illustrates the signaling pathway of **MPT0B390**'s action on TIMP3 induction:



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MPT0B390 inhibits EZH2, leading to TIMP3 expression and anti-tumor effects.

Anti-Cancer Activity and Efficacy

MPT0B390 has demonstrated significant anti-cancer activity in preclinical studies, particularly against colorectal cancer (CRC). Its efficacy stems from its ability to inhibit cell proliferation, induce apoptosis, and suppress metastasis and angiogenesis.

In Vitro Anti-Proliferative Activity

MPT0B390 exhibits potent antiproliferative activity against various cancer cell lines. The half-maximal growth inhibition (GI₅₀) values are summarized below.

Cell Line	Cancer Type	Gl ₅₀ (μM)	Reference
HCT116	Human Colon Cancer	0.03	[1]
HCT116	Human Colon Cancer	0.36 ± 0.12	[6]
HT29	Human Colon Cancer	0.45 ± 0.17	[6]
HUVEC	Normal Endothelial	3.48 ± 1.00	[6]
FHC	Normal Colon	1.15 ± 0.44	[6]



The data indicates that **MPT0B390** is significantly more potent against colorectal cancer cells compared to normal cell lines, suggesting a favorable therapeutic window.[6]

Inhibition of Metastasis and Angiogenesis

By inducing TIMP3, **MPT0B390** effectively inhibits the processes of metastasis and angiogenesis.[2] Studies have shown that **MPT0B390** downregulates migration markers such as urokinase-type plasminogen activator (uPA), its receptor (uPAR), and c-Met.[2] Furthermore, it has been shown to inhibit the migration of endothelial cells, a critical step in angiogenesis.[7]

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of **MPT0B390**.

Cell Viability (MTT) Assay

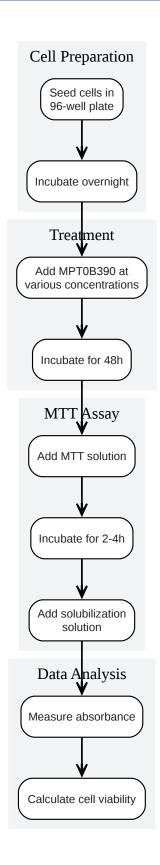
This assay is used to assess the effect of MPT0B390 on the proliferation of cancer cells.

Protocol:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of MPT0B390 for 48 hours.
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
- Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control.

The following diagram illustrates the workflow for the MTT assay:





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Workflow for assessing cell viability using the MTT assay.



Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as EZH2 and TIMP3, following treatment with **MPT0B390**.

Protocol:

- Treat cells with MPT0B390 for the desired time.
- · Lyse the cells to extract total protein.
- Determine protein concentration using a suitable method (e.g., BCA assay).
- Separate the proteins by size using SDS-PAGE.
- Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with primary antibodies specific to the target proteins.
- Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
- Detect the protein bands using a chemiluminescent substrate and an imaging system.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is employed to determine if **MPT0B390** affects the binding of proteins, such as EZH2, to specific DNA regions, like the TIMP3 promoter.[2]

Protocol:

- Treat cells with MPT0B390.
- Cross-link proteins to DNA using formaldehyde.
- Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.



- Immunoprecipitate the protein-DNA complexes using an antibody specific to the protein of interest (e.g., anti-EZH2).
- Reverse the cross-linking and purify the DNA.
- Analyze the purified DNA by qPCR using primers specific for the target DNA region (e.g., TIMP3 promoter) to quantify the amount of bound protein.

Conclusion

MPT0B390 is a promising anti-cancer agent with a well-defined chemical structure and a novel dual mechanism of action involving HDAC inhibition and TIMP3 induction via EZH2 suppression. Its potent in vitro activity against colorectal cancer cells, coupled with its ability to inhibit metastasis and angiogenesis, underscores its therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate the clinical utility of **MPT0B390** in the treatment of colorectal cancer and potentially other malignancies.

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